

# Preclinical Efficacy of Copanlisib and Immunotherapy Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of copanlisib, a pan-class I PI3K inhibitor, in combination with immunotherapy. The data presented herein is collated from key preclinical studies to support further research and development in this promising area of oncology.

# **Executive Summary**

Copanlisib, a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) with predominant activity against the PI3K- $\alpha$  and PI3K- $\delta$  isoforms, has demonstrated significant anti-tumor effects in preclinical models when combined with immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies.[1][2] This combination therapy has been shown to overcome resistance to ICI monotherapy in various cancer models, leading to complete tumor regression and the establishment of long-term anti-tumor immunity.[3] The mechanism underlying this synergy involves the immunomodulatory effects of copanlisib, which favorably alters the tumor microenvironment by reducing immunosuppressive cell populations and enhancing the activity of cytotoxic T lymphocytes.[3]

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of copanlisib and anti-PD-1 therapy in various syngeneic mouse cancer models.

**Table 1: Anti-Tumor Efficacy in the MC38 Colon** 

Adenocarcinoma Model

| Treatment<br>Group        | Mean<br>Tumor<br>Volume<br>(mm³ ±<br>SEM) on<br>Day 13 | Tumor<br>Growth<br>Inhibition<br>(TGI) | CD8+/Treg<br>Ratio (in<br>Tumor)         | M1/M2<br>Macrophag<br>e Ratio (in<br>Tumor) | Reference |
|---------------------------|--------------------------------------------------------|----------------------------------------|------------------------------------------|---------------------------------------------|-----------|
| Vehicle<br>Control        | ~1200                                                  | -                                      | Low                                      | Low                                         | [1]       |
| Copanlisib                | ~800                                                   | Moderate                               | Increased                                | Increased                                   | [1]       |
| Anti-PD-1                 | ~1000                                                  | Low                                    | Slightly<br>Increased                    | Slightly<br>Increased                       | [1]       |
| Copanlisib +<br>Anti-PD-1 | ~300                                                   | High (p ≤<br>0.01)                     | Significantly<br>Increased (p<br>≤ 0.01) | Significantly<br>Increased (p<br>≤ 0.01)    | [1]       |

**Table 2: Anti-Tumor Efficacy in the CT26 Colon Carcinoma Model** 



| Treatment<br>Group        | Median Fold<br>Change in<br>Tumor Growth<br>Rate (Day 15) | Granzyme B+<br>Cells/FOV<br>(Median) | Key Outcome                                 | Reference |
|---------------------------|-----------------------------------------------------------|--------------------------------------|---------------------------------------------|-----------|
| IgG2a Control             | 7.49                                                      | 27                                   | Progressive<br>Disease                      |           |
| Copanlisib                | 8.88                                                      | Not Reported                         | Progressive<br>Disease                      |           |
| Anti-PD-1                 | 8.93                                                      | Not Reported                         | Progressive<br>Disease                      |           |
| Copanlisib +<br>Anti-PD-1 | 3.62 (p=0.002 vs<br>control)                              | 44 (p<0.05 vs<br>control)            | Significant<br>Reduction in<br>Tumor Growth |           |

**Table 3: Anti-Tumor Efficacy in the A20 Lymphoma Model (ICI-Resistant)** 



| Treatment<br>Group        | Tumor<br>Regression               | Long-term<br>Survival<br>(Tumor-free)                                              | Key Outcome                                           | Reference |
|---------------------------|-----------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Vehicle Control           | 0%                                | 0%                                                                                 | Progressive<br>Disease                                | [3]       |
| Copanlisib                | 0%                                | 0%                                                                                 | Progressive<br>Disease                                | [3]       |
| Anti-PD-1                 | 0%                                | 0%                                                                                 | Progressive<br>Disease                                | [3]       |
| Copanlisib +<br>Anti-PD-1 | 50-100%<br>Complete<br>Regression | Not explicitly quantified but suggested by complete regression and memory response | Overcomes ICI Resistance, Induces Complete Regression | [3]       |

# **Experimental Protocols**In Vivo Murine Cancer Models

- Animal Models: Female BALB/c or C57BL/6N mice were used for the CT26/A20 and MC38 models, respectively.[1][4] Animals were housed under standard laboratory conditions.
- Tumor Cell Inoculation:
  - MC38 and CT26: 5 x 105 cells were injected subcutaneously into the flank of the mice.[1]
     [4]
  - A20: Details on the number of cells inoculated were not available in the reviewed sources.
- Treatment Administration:
  - Copanlisib: Administered intravenously (i.v.) at a dose of 14 mg/kg on a 2-days-on/5-days-off schedule.[1] In another study, a dose of 10 mg/kg was used for 15 days.[4]



- Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg twice a week.[1] Another study used 0.2 mg per mouse.[4]
- Control Groups: Received corresponding vehicle or an IgG isotype control antibody.[1][4]
- Efficacy Assessment:
  - Tumor Growth: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width2)/2.[1][4]
  - Survival: Animals were monitored for survival, and tumor-free survivors were rechallenged with tumor cells to assess for immunological memory.[3]
- · Immunophenotyping:
  - Immunohistochemistry (IHC): Tumors were harvested, fixed, and stained for various immune cell markers including CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), CD86 (M1 macrophages), and CD206 (M2 macrophages).[1]
  - Flow Cytometry: Spleens and tumors were processed to single-cell suspensions and stained with fluorescently labeled antibodies to quantify different immune cell populations.

# Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of copanlisib and anti-PD-1 immunotherapy is underpinned by their complementary mechanisms of action targeting both the cancer cell and the tumor microenvironment.





Click to download full resolution via product page

Caption: Signaling pathways affected by copanlisib and anti-PD-1 therapy.





# **Experimental Workflow**

The following diagram illustrates a typical workflow for a preclinical study evaluating the combination of copanlisib and immunotherapy.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for combination therapy evaluation.



#### Conclusion

The preclinical data strongly support the combination of copanlisib with anti-PD-1 immunotherapy as a promising strategy to enhance anti-tumor responses, particularly in tumors resistant to immune checkpoint inhibitors alone. The immunomodulatory properties of copanlisib, characterized by a reduction in immunosuppressive cells and a promotion of a pro-inflammatory tumor microenvironment, provide a solid rationale for the clinical investigation of this combination. The presented data and experimental frameworks offer a valuable resource for researchers and drug developers in the design and interpretation of future studies in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Efficacy of Copanlisib and Immunotherapy Combinations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620147#efficacy-of-copanlisib-in-combination-with-immunotherapy-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com